molecular formula C13H18FN3O4S B6985711 Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate

Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B6985711
M. Wt: 331.37 g/mol
InChI Key: COAKYULFSOLEBX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a carboxylate group and a phenyl ring that is further substituted with a fluoro and a sulfamoyl group. The unique structural attributes of this compound make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions, often using methyl chloroformate in the presence of a base like triethylamine.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with fluoro and sulfamoyl groups. This can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be done using fluorine gas or other fluorinating agents, while the sulfamoyl group can be introduced using sulfonamide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration, depending on the desired derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can yield various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and cellular pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. The presence of the sulfamoyl group suggests possible applications in the development of sulfa drugs, which are known for their antibacterial properties.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its structural features make it a versatile intermediate in the production of various active ingredients.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The fluoro group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-chloro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate
  • Methyl 4-[(2-fluoro-4-aminophenyl)methyl]piperazine-1-carboxylate
  • Methyl 4-[(2-fluoro-4-nitrophenyl)methyl]piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, Methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate stands out due to the presence of both a fluoro and a sulfamoyl group. This combination enhances its chemical reactivity and biological activity, making it a more versatile and potent compound for various applications.

Properties

IUPAC Name

methyl 4-[(2-fluoro-4-sulfamoylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O4S/c1-21-13(18)17-6-4-16(5-7-17)9-10-2-3-11(8-12(10)14)22(15,19)20/h2-3,8H,4-7,9H2,1H3,(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKYULFSOLEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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